molecular formula C11H14N2O2 B2661759 3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol CAS No. 519042-57-0

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol

Cat. No. B2661759
CAS RN: 519042-57-0
M. Wt: 206.245
InChI Key: WDXJZYHGTAUNED-UHFFFAOYSA-N
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Description

“3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol” is a chemical compound with the empirical formula C9H10N2O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound is part of the benzimidazole family, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol” includes a benzimidazole ring, which is a fused ring structure consisting of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the carbon atoms .

Future Directions

The future directions for research on “3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXJZYHGTAUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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